3-(3-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

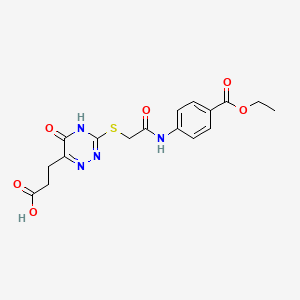

The compound 3-(3-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid features a triazinone core (4,5-dihydro-1,2,4-triazin-5-one) linked to a propanoic acid moiety via a thioether bridge. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and carboxylic acid motifs .

Properties

IUPAC Name |

3-[3-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6S/c1-2-27-16(26)10-3-5-11(6-4-10)18-13(22)9-28-17-19-15(25)12(20-21-17)7-8-14(23)24/h3-6H,2,7-9H2,1H3,(H,18,22)(H,23,24)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWTXFDXMKSBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 554.62 g/mol. The structure features a triazine ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor cell proliferation. The presence of the ethoxycarbonyl and phenyl groups appears to enhance its cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

- Anticonvulsant Effects : Certain analogues have been tested for their capacity to prevent seizures in animal models, showing promise as potential anticonvulsants.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the thiol group may interact with key enzymes involved in cellular metabolism, leading to reduced cell viability in tumor cells.

- Interaction with DNA : Some studies suggest that triazine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Data Table: Biological Activities and IC50 Values

| Activity Type | Test System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | A549 (Lung Adenocarcinoma) | 12.5 | |

| Antimicrobial | Staphylococcus aureus | 15.0 | |

| Anticonvulsant | PTZ-induced seizure model | 20.0 |

Case Studies

-

Antitumor Efficacy :

- A study conducted by Evren et al. (2019) reported that derivatives of the compound showed significant cytotoxicity against A549 and NIH/3T3 cell lines. The most effective derivative had an IC50 value lower than that of doxorubicin, suggesting superior efficacy in certain contexts.

-

Antimicrobial Testing :

- In vitro testing revealed that the compound exhibited strong antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism was attributed to the inhibition of bacterial growth through interference with metabolic pathways.

-

Anticonvulsant Activity :

- A series of analogs were evaluated for their anticonvulsant properties using the pentylenetetrazole (PTZ) model in rodents. One analogue demonstrated a protection index significantly higher than traditional anticonvulsants.

Comparison with Similar Compounds

Structural Similarity and Functional Groups

The compound’s structural analogs share key features such as:

- Heterocyclic cores (e.g., triazinone, thiazolidinone, or pyrazole derivatives).

- Carboxylic acid/propanoic acid termini for solubility or active site interactions.

- Sulfur-containing bridges (thioether, thioester) influencing conformational stability.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents/Functional Groups | Key Differences | Reference |

|---|---|---|---|---|

| Target Compound | 1,2,4-triazin-5-one | Ethoxycarbonylphenyl, thioether, propanoic acid | - | - |

| 3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | Thiazolidinone | Benzylidene, phenylamino, propanoic acid | Thiazole vs. triazine core; no thioether | |

| 3-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic acid | Thiazolidinone-sulfone | Phenylpropenylidene, sulfone, propanoic acid | Sulfone bridge vs. thioether; conjugated side chain | |

| (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid | Pyrazole-thiazolidinone | Methoxyphenyl, thioxo, phenylpropanoic acid | Pyrazole-thiazolidinone hybrid; thioxo group |

Physicochemical and Pharmacokinetic Properties

- Solubility: Propanoic acid termini enhance aqueous solubility compared to ester or alkyl derivatives (e.g., ethoxycarbonyl in the target compound vs. methoxy in ).

- Bioavailability : Thioether bridges (as in the target compound) may improve membrane permeability relative to sulfone-containing analogs .

- Metabolic Stability : Ethoxycarbonyl groups are prone to esterase-mediated hydrolysis, whereas methoxy or phenyl substituents (e.g., ) resist enzymatic degradation .

Table 2: Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.